5-Formyl-2-methoxybenzoic acid
Overview
Description
5-Formyl-2-methoxybenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of Schiff-base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid indicates the reactivity of formyl groups in benzoic acid derivatives with diamines to form Schiff bases . Additionally, the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under Perkin reaction conditions suggests that formyl and methoxy groups on a benzene ring can participate in complex reactions leading to the formation of various heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds involves the use of formyl and methoxy groups as functional groups that can undergo various chemical reactions. For example, the synthesis of Schiff-base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid involves condensation reactions with diamines . The Perkin cyclization mentioned in another study indicates that formyl groups can be involved in cyclization reactions to form complex structures such as benzo[b]furans . These examples suggest that 5-Formyl-2-methoxybenzoic acid could also be used as a precursor for the synthesis of various organic compounds through similar reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Formyl-2-methoxybenzoic acid often includes hydrogen bonding and other non-covalent interactions. For instance, the study of hydrogen-bonded chains in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole shows the importance of intramolecular N-H...O hydrogen bonds and other hydrogen bonding interactions in determining the molecular structure . This suggests that 5-Formyl-2-methoxybenzoic acid may also exhibit hydrogen bonding, which could influence its molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactions involving compounds with formyl and methoxy groups can be quite diverse. The synthesis of Schiff-base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid demonstrates the reactivity of the formyl group in condensation reactions . The Perkin cyclization process described in another paper shows that such groups can also participate in cyclization reactions to form various heterocyclic structures . These studies suggest that 5-Formyl-2-methoxybenzoic acid could undergo similar chemical reactions, potentially leading to the formation of Schiff bases or cyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Formyl-2-methoxybenzoic acid are not directly reported in the provided papers, the studies of related compounds can offer some insights. For example, the molecular recognition study of 3,5-dihydroxybenzoic acid and its derivatives with N-donor compounds highlights the role of functional groups in forming hydrogen bonds and supramolecular assemblies . This indicates that the formyl and methoxy groups in 5-Formyl-2-methoxybenzoic acid could similarly affect its solubility, melting point, and ability to form crystal structures through non-covalent interactions.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Applications : 5-Formyl-2-methoxybenzoic acid is utilized as a key intermediate in the synthesis of various compounds. For example, it plays a crucial role in the synthesis of Eluxadoline, a drug used for treating irritable bowel syndrome (Nageswararao, Venkateswararao, & Prasad, 2017).
- Biological Activity : This compound is involved in the formation of new molecules with potential biological activities. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and enzyme inhibitory activities, indicating its significance in pharmaceutical research (Arfan et al., 2018).
Environmental and Material Science
- Environmental Utilization : 5-Formyl-2-methoxybenzoic acid derivatives have been explored for environmental applications, such as in the mineralization of herbicides. This showcases its potential in environmental remediation and pollution control (Brillas, Baños, & Garrido, 2003).
- Material Science : The compound and its derivatives are also significant in material science, particularly in the preparation and characterization of various chemical compounds. These applications demonstrate its importance in developing new materials with specific properties (Zong et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-formyl-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZPGMWNBQKNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398006 | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxybenzoic acid | |
CAS RN |
84923-70-6 | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.